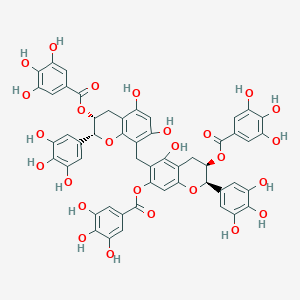
(2R,3R)-6-(((2R,3R)-5,7-Dihydroxy-3-((3,4,5-trihydroxybenzoyl)oxy)-2-(3,4,5-trihydroxyphenyl)chroman-8-yl)methyl)-5-hydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3,7-diyl bis(3,4,5-trihydroxybenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R,3R)-6-(((2R,3R)-5,7-Dihydroxy-3-((3,4,5-trihydroxybenzoyl)oxy)-2-(3,4,5-trihydroxyphenyl)chroman-8-yl)methyl)-5-hydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3,7-diyl bis(3,4,5-trihydroxybenzoate) is a complex organic molecule characterized by multiple hydroxyl groups and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the chroman core, followed by the introduction of hydroxyl groups and the attachment of trihydroxybenzoyl moieties. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to maintain consistency and efficiency. The use of high-purity reagents and advanced purification methods, such as chromatography, would be essential to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways and cellular processes. The aromatic rings can interact with proteins and enzymes, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Epicatechin gallate: Shares a similar chroman structure and hydroxyl groups.
Epigallocatechin gallate: Contains additional hydroxyl groups, enhancing its antioxidant properties.
Procyanidins: Oligomeric compounds with similar structural motifs.
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl groups and aromatic rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C52H40O26 |
|---|---|
Molecular Weight |
1080.9 g/mol |
IUPAC Name |
[(2R,3R)-5,7-dihydroxy-8-[[(2R,3R)-5-hydroxy-3,7-bis[(3,4,5-trihydroxybenzoyl)oxy]-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-6-yl]methyl]-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C52H40O26/c53-25-14-26(54)22-12-39(76-51(72)19-7-33(61)45(69)34(62)8-19)48(17-3-29(57)43(67)30(58)4-17)78-49(22)21(25)11-23-38(75-50(71)18-5-31(59)44(68)32(60)6-18)15-37-24(41(23)65)13-40(47(74-37)16-1-27(55)42(66)28(56)2-16)77-52(73)20-9-35(63)46(70)36(64)10-20/h1-10,14-15,39-40,47-48,53-70H,11-13H2/t39-,40-,47-,48-/m1/s1 |
InChI Key |
NWZFOPSOWXYKOA-MWZHOCFXSA-N |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC(=C2CC3=C(C=C4C(=C3O)C[C@H]([C@H](O4)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)C8=CC(=C(C(=C8)O)O)O)OC(=O)C9=CC(=C(C(=C9)O)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2CC3=C(C=C4C(=C3O)CC(C(O4)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)C8=CC(=C(C(=C8)O)O)O)OC(=O)C9=CC(=C(C(=C9)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















